2,2-Diethylbutanal

Lipophilicity ADME Solvent Extraction

2,2-Diethylbutanal (CAS 26254-89-7) is an alpha-branched aliphatic aldehyde characterized by a quaternary carbon center adjacent to the carbonyl, bearing two ethyl groups and an ethyl-substituted butyl chain. This sterically congested, non-conjugated architecture imparts distinct physicochemical and reactivity properties—including enhanced lipophilicity, altered boiling point, and resistance to enolization—that differentiate it from linear or less hindered analogs.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 26254-89-7
Cat. No. B1363143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethylbutanal
CAS26254-89-7
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC(CC)(CC)C=O
InChIInChI=1S/C8H16O/c1-4-8(5-2,6-3)7-9/h7H,4-6H2,1-3H3
InChIKeyBVNYROHOUZCIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diethylbutanal (CAS 26254-89-7): A Distinct, Hindered Alpha-Branched Aldehyde for Specialized Synthetic and Analytical Applications


2,2-Diethylbutanal (CAS 26254-89-7) is an alpha-branched aliphatic aldehyde characterized by a quaternary carbon center adjacent to the carbonyl, bearing two ethyl groups and an ethyl-substituted butyl chain [1]. This sterically congested, non-conjugated architecture imparts distinct physicochemical and reactivity properties—including enhanced lipophilicity, altered boiling point, and resistance to enolization—that differentiate it from linear or less hindered analogs [2][3]. Its molecular formula is C₈H₁₆O, with a molecular weight of 128.21 g/mol and a typical commercial purity of ≥95% .

Sterically hindered alpha-branched aldehyde for selective synthesis
Distinct lipophilicity for non-polar partitioning and membrane probe design
Elevated boiling point supports high-temperature reactions and distillation workflows
Chromatographic standard with retention behavior distinct from linear aldehydes

2,2-Diethylbutanal's Unique Steric and Physicochemical Profile Prevents Seamless Replacement with Common C6 or C8 Aldehydes


2,2-Diethylbutanal is not a generic aldehyde. Its quaternary α-carbon creates a sterically hindered environment that dramatically alters its reactivity profile compared to even closely related analogs like 2-ethylbutanal or 2,2-dimethylbutanal [1]. This hindrance directly impacts nucleophilic addition rates, enolate formation, and the compound's partitioning behavior in chromatographic systems [2][3]. A simple substitution with a less branched C6 aldehyde would lead to a different stereochemical outcome in synthetic sequences and a different retention time in analytical methods . Therefore, a direct, quantitative comparison is required to justify its selection.

Steric control

Less branched aldehydes may not provide the same steric hindrance, shifting nucleophilic substitution outcomes.

Lipophilicity mismatch

Different LogP can alter extraction efficiency and reversed-phase chromatographic retention profiles.

Thermal window

Lower boiling points of common C6/C8 aldehydes may limit reaction temperature ranges in high-heat processes.

2,2-Diethylbutanal Evidence-Based Differentiation: A Quantitative Comparison Against Key Analogs


Enhanced Lipophilicity (LogP) Distinguishes 2,2-Diethylbutanal from Lower Homologs for Non-Polar Solvent and Membrane Partitioning

The octanol-water partition coefficient (LogP) for 2,2-diethylbutanal is significantly higher than that of 2-ethylbutanal and 2,2-dimethylbutanal. This difference is a direct consequence of the increased alkyl substitution on the alpha-carbon. A higher LogP value translates to greater lipophilicity, which can be a critical parameter in sample preparation, chromatographic method development, and the design of lipophilic pharmacophores. [1][2]

Lipophilicity (LogP)
Reported
2.73 (experimental) / 2.40 (predicted)
Higher LogP supports partitioning method development and lipophilic fragment design.
Comparators: 2-ethylbutanal ~1.78, 2,2-dimethylbutanal ~1.60; ΔLogP up to +1.13. Predicted values may vary.
Lipophilicity ADME Solvent Extraction

Steric Hindrance at the Alpha-Carbon: A Key Determinant of Selective Reactivity in Nucleophilic Substitutions

The presence of a quaternary carbon adjacent to the aldehyde group in 2,2-diethylbutanal creates a unique steric environment. This hindrance was exploited in the selective synthesis of aryl 2,2-diethylbutyl ethers, where the corresponding mesylate derivative underwent substitution to yield 'unrearranged hindered ethers' in 'excellent yields'. This contrasts with less hindered aldehydes which would not impart the same level of steric control to their derivatives, potentially leading to rearrangements or lower yields. [1]

Steric selectivity
Class-level
Unrearranged hindered ethers reported in excellent yields
Supports steric control in nucleophilic substitution; less hindered aldehydes may lead to rearrangements.
Outcome from aryl ether synthesis using mesylate derivative; direct analog comparison recommended.
Steric Hindrance Nucleophilic Substitution Selective Synthesis

Elevated Boiling Point Reflects Higher Molecular Weight and Differentiates 2,2-Diethylbutanal from C6 Analogs in Distillation Processes

The boiling point of 2,2-diethylbutanal (160.5 °C) is significantly higher than that of its lower molecular weight analogs, 2-ethylbutanal (117-119 °C) and 2,2-dimethylbutanal (103-111 °C). This substantial difference of over 40 °C has practical implications for separation by distillation and for the compound's handling as a liquid at elevated temperatures in synthetic procedures. [1][2][3]

Boiling point
Reported
160.5 °C
Higher boiling point informs distillation design and high-temperature reaction suitability.
Comparators: 2-ethylbutanal 117–119 °C, 2,2-dimethylbutanal 103–111 °C. ΔTb +41.5–43.5 °C.
Distillation Physical Properties Process Chemistry

Strategic Application Scenarios for 2,2-Diethylbutanal Driven by Its Differentiated Physicochemical and Reactivity Profile


Development of Lipophilic or Membrane-Permeable Chemical Probes and Drug Candidates

The elevated LogP value of 2.73 [1] compared to C6 aldehydes (LogP ~1.6-1.8) makes 2,2-diethylbutanal a preferred building block for introducing a lipophilic, sterically bulky moiety into molecules intended for non-polar environments. This property is particularly relevant in medicinal chemistry for improving membrane permeability or for designing hydrophobic anchors in biochemical tools.

Synthesis of Sterically Demanding Ligands and Catalysts Requiring Controlled Reactivity

The demonstrated ability to synthesize unrearranged, hindered ethers in excellent yields from a derivative of 2,2-diethylbutanal [2] positions this compound as a key precursor for creating sterically defined ligands. This is critical in organometallic chemistry and asymmetric catalysis, where ligand bulk dictates selectivity and reaction outcomes.

High-Temperature Reactions and Distillation-Based Purification Workflows

With a boiling point of 160.5 °C, significantly higher than that of 2-ethylbutanal (117-119 °C) or 2,2-dimethylbutanal (103-111 °C) [3][4][5], 2,2-diethylbutanal offers a practical advantage in synthetic sequences requiring higher reaction temperatures. It also simplifies its separation from lower-boiling impurities or solvents via distillation.

Analytical Method Development as a Lipophilic Reference Standard

The well-defined LogP and distinct chromatographic properties of 2,2-diethylbutanal, as demonstrated in its separation on specialized RP-HPLC columns [6], make it a valuable reference standard for calibrating and optimizing chromatographic methods targeting moderately lipophilic compounds. Its different retention behavior compared to less lipophilic aldehydes can help benchmark system performance.

Application
Selection Property
Validation Focus
Lipophilic probe synthesis
Distinct lipophilicity (LogP)
Partitioning and membrane permeability assay context
Sterically hindered ligand design
Steric control in nucleophilic substitution
Catalytic selectivity and reaction outcome monitoring
High-temperature reaction processes
Elevated boiling point
Distillation separation and thermal stability assessment
Chromatographic method calibration
Distinct lipophilic retention
RP-HPLC system suitability and benchmark performance
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